molecular formula C12H14ClN3O4S B2901674 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide CAS No. 1105216-58-7

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide

Cat. No.: B2901674
CAS No.: 1105216-58-7
M. Wt: 331.77
InChI Key: NNBHEJKAWMVLAS-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide is a chemical compound intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic uses. Compounds featuring the 1,1-dioxidoisothiazolidin scaffold, similar to this product, are of significant interest in medicinal chemistry and drug discovery research . For instance, structurally related molecules have been investigated for their potential to interact with biological targets such as cyclin-dependent kinase 2 . Recent studies on analogous heterocyclic systems highlight a broad spectrum of investigated bioactivities, which may include anticancer, antimicrobial, and anti-inflammatory properties, making this chemical class a privileged scaffold for designing new active molecules . The specific mechanism of action, pharmacological data, and full spectrum of applications for this compound are areas for ongoing or future research. Researchers are encouraged to consult the scientific literature for the latest findings. This product is strictly for laboratory use.

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4S/c1-14-11(17)12(18)15-8-3-4-9(13)10(7-8)16-5-2-6-21(16,19)20/h3-4,7H,2,5-6H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHEJKAWMVLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related oxalamide derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological relevance.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide (Target) C17H17ClN4O5S* 424.85 N2-methyl, N1-(4-chloro-3-sulfonamidophenyl) Not Provided N/A
N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide C18H17ClN4O5S 436.9 N2-(4-carbamoylphenyl), N1-(4-chloro-3-sulfonamidophenyl) 941888-87-5
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide C19H20ClN3O5S 437.9 N2-(2-methoxybenzyl), N1-(4-chloro-3-sulfonamidophenyl) 1105230-52-1
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide C19H20ClN3O5S 437.9 N2-(4-methoxybenzyl), N1-(4-chloro-3-sulfonamidophenyl) Not Provided

*Estimated based on analogous compounds.

Key Observations:

Substituent Diversity : The target compound’s N2-methyl group distinguishes it from analogs with bulkier N2 substituents (e.g., carbamoylphenyl or methoxybenzyl groups). Smaller substituents like methyl may enhance metabolic stability or membrane permeability compared to larger aromatic groups .

Substituent Effects on Reactivity:
  • Methoxy Groups : Electron-donating methoxy substituents (in ) may alter electronic properties of the aromatic ring, affecting reactivity in further functionalization or binding interactions.

Inferred Pharmacological and Physicochemical Properties

While specific biological data for the target compound is lacking, comparisons with analogs suggest:

Solubility : The target’s methyl group may improve aqueous solubility compared to methoxybenzyl analogs, which have higher lipophilicity due to aromatic rings .

Metabolic Stability : Smaller N2 substituents (methyl vs. benzyl) may reduce susceptibility to oxidative metabolism, extending half-life .

Target Selectivity : The sulfonamide group’s hydrogen-bonding capacity could enhance affinity for serine proteases or carbonic anhydrases, similar to approved sulfonamide drugs .

Preparation Methods

Synthesis of 4-Chloro-3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The phenyl-isothiazolidinone intermediate is synthesized through sequential chlorination and cyclization reactions:

Step 1: Nitration and Chlorination
4-Chloro-3-nitrotoluene serves as a starting material, undergoing nitration followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the para position. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 4-chloro-3-aminotoluene.

Step 2: Isothiazolidinone Ring Formation
The amine reacts with 1,3-dibromopropane in the presence of sulfur dioxide (SO₂) to form the isothiazolidin ring. Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the sulfide to the sulfone group (1,1-dioxidoisothiazolidin-2-yl).

Preparation of N-Methyloxalamide

Methylamine is condensed with oxalyl chloride in dichloromethane (DCM) under inert conditions to form N-methyloxalamide. The reaction is typically conducted at 0–5°C to prevent overchlorination.

Coupling of Intermediates

Amide Bond Formation

The final step involves coupling 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with N-methyloxalamide using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds in anhydrous tetrahydrofuran (THF) at room temperature for 12–24 hours.

Reaction Scheme:
$$
\text{Aniline Intermediate} + \text{N-Methyloxalamide} \xrightarrow{\text{DCC, THF}} \text{Target Compound}
$$

Purification and Yield Optimization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Industrial-scale production employs continuous distillation to recover solvents, achieving yields of 68–75%.

Industrial Production Strategies

Scalable Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor Volume 1 L 500–1000 L
Temperature Control Ice bath Jacketed reactors
Catalyst Loading 1.2 equiv DCC 1.1 equiv EDC
Yield 70% 75%

Challenges and Mitigation

Regioselectivity in Chlorination

Para-chlorination dominates due to steric hindrance from the methyl group in 4-chloro-3-nitrotoluene. Selectivity is enhanced using Lewis acids like FeCl₃.

Oxidation Side Reactions

Overoxidation of the isothiazolidin ring is minimized by controlling H₂O₂ concentration (30%) and reaction time (<2 hours).

Case Studies and Applications

Pharmaceutical Intermediate

The compound’s sulfone group enhances bioavailability, making it a candidate for kinase inhibitors. A 2024 study reported its use in modulating adenosine receptors for neurodegenerative disease therapy.

Material Science Applications

Incorporated into polymers, the compound improves thermal stability (Tg = 145°C) and solvent resistance due to its rigid aromatic backbone.

Q & A

Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by oxalamide bond formation. Key steps include:

  • Step 1 : Chlorination and introduction of the isothiazolidine-1,1-dioxide moiety via cyclization using sulfur dioxide derivatives .
  • Step 2 : Coupling of the chlorinated phenyl intermediate with methylamine via oxalyl chloride-mediated amidation .
  • Critical Parameters :
  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling steps).

  • Temperature control (0–5°C for amidation to prevent side reactions).

  • Purification via column chromatography or preparative HPLC (>95% purity) .

    Synthesis Step Reagents/Conditions Yield
    Phenyl ring functionalizationSOCl₂, NH₂OH·HCl, 80°C65–70%
    Oxalamide couplingOxalyl chloride, methylamine, DCM, 0°C50–60%

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfone S=O peaks (~1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 375.82) .
  • HPLC : Assesses purity (>95% using C18 column, acetonitrile/water gradient) .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Chitin synthase inhibition assays (IC50 determination) for antifungal activity .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Disk Diffusion : Zone-of-inhibition studies against E. coli and S. aureus .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

  • Strategies :
  • Substitution of the methyl group with bulkier alkyl chains to enhance hydrophobic interactions in enzyme active sites .
  • Introduction of electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects and binding affinity .
    • Case Study : Analogues with a 2-methoxybenzyl group showed 3-fold higher chitin synthase inhibition compared to the parent compound .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting interactions with chitin synthase (PDB: 1JFF) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • Key Findings : The isothiazolidine-dioxide moiety forms hydrogen bonds with Arg-143 and Asp-189 residues in chitin synthase .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Pharmacokinetic Studies :
  • Measure metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .
  • Assess bioavailability via oral administration in rodent models (AUC₀–24h > 500 ng·h/mL for viable candidates) .
    • Formulation Optimization : Use of PEGylated nanoparticles to enhance solubility and tissue penetration .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

  • Hypotheses :
  • Differential expression of target enzymes (e.g., chitin synthase in fungal vs. mammalian cells) .
  • Variability in membrane permeability (logP ~2.5 may limit cellular uptake in certain lines) .
    • Resolution :
  • Perform Western blotting to quantify target enzyme levels in tested cell lines.
  • Use fluorescent analogs (e.g., BODIPY-labeled) to track cellular uptake via confocal microscopy .

Methodological Tables

Table 1 : Key Physicochemical Properties

Property Value Method
Molecular Weight375.82 g/molHRMS
logP2.3 ± 0.2HPLC (Shimadzu C18)
Solubility (H₂O)<0.1 mg/mLNephelometry

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